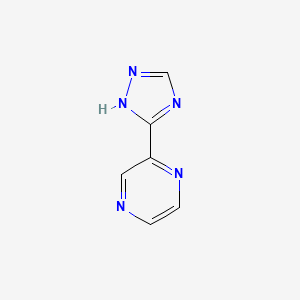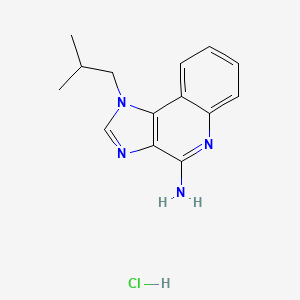
Imiquimod hydrochloride
概要
説明
イミキモド塩酸塩は、TLR7(Toll様受容体7)アゴニストとして作用する免疫応答修飾薬です。 外用剤として、生殖器および肛門領域の疣贅、光線性角化症、基底細胞癌などの特定の皮膚癌の治療に広く使用されています 。この化合物は、ウイルス感染や癌細胞と戦うために体の免疫システムを刺激する能力で知られています。
製造方法
合成経路と反応条件: イミキモド塩酸塩の製造は、4-ヒドロキシキノリンから始まるいくつかのステップで構成されています。このプロセスには、3-ニトロ-4-ヒドロキシキノリンを得るためのニトロ化、続いて塩素化とアミノ化によって3-ニトロ-4-イソブチルアミンキノリンを生成することが含まれます。この中間体は水素化されて3-アミノ-4-イソブチルアミンキノリンを生成し、これは環化、酸化、アンモニア化されてイミキモドの粗生成物を形成します。 最後に、粗生成物は塩酸塩に変換され、精製されます .
工業生産方法: イミキモド塩酸塩の工業生産は、同じ合成経路に従いますが、より高い収率と純度が得られるように最適化されています。このプロセスは、反応ステップが少なく、反応条件が穏和で、廃棄物の発生が少ないため、効率的です。 最終製品は、99.7%を超える純度レベルで非常に純粋です .
科学的研究の応用
Imiquimod Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying toll-like receptor agonists and their synthetic analogs.
Medicine: Widely used in dermatology for treating actinic keratoses, basal cell carcinoma, and genital warts.
Industry: Utilized in the development of topical creams and other pharmaceutical formulations.
作用機序
イミキモド塩酸塩は、自然免疫および獲得免疫を刺激することによりその効果を発揮します。 TLR7を活性化し、インターフェロンなどのプロ炎症性サイトカインの産生を誘導します。これらのサイトカインは、マクロファージや樹状細胞などの免疫細胞を活性化し、これらの細胞は感染部位または病変部位に移動して局所的な免疫応答を開始します。 この応答は、感染因子や前癌細胞の排除を助けます .
Safety and Hazards
生化学分析
Biochemical Properties
Imiquimod hydrochloride interacts with various biomolecules, primarily Toll-like receptor 7 (TLR7) . This interaction triggers a cascade of biochemical reactions, leading to the production of pro-inflammatory cytokines .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it stimulates the production and secretion of pro-inflammatory cytokines, which consecutively induce a profound tumor-directed cellular immune response .
Molecular Mechanism
The mechanism of action of this compound is through the stimulation of innate and acquired immune responses, which ultimately leads to inflammatory cell infiltration within the field of drug application followed by apoptosis of diseased tissue . It does not have direct antiviral activity .
Temporal Effects in Laboratory Settings
This compound is stable in all except oxidizing conditions where it degrades into a more polar molecule in a hydrogen peroxide (H2O2) concentration-dependent manner . Therefore, it is important to store it properly to maintain its effectiveness over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in a study using female C57BL/6 mice, it was found that dosages of 0.1–1mg/kg induced dose-dependent protection .
Metabolic Pathways
This interaction triggers a cascade of biochemical reactions, leading to the production of pro-inflammatory cytokines .
Transport and Distribution
Given its role as a TLR7 agonist, it is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
Given its role as a TLR7 agonist, it is likely that it is localized to compartments or organelles where TLR7 is present .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Imiquimod Hydrochloride involves several steps starting from 4-hydroxyquinoline. The process includes nitrification to obtain 3-nitro-4-hydroxyquinoline, followed by chlorination and amination to produce 3-nitro-4-isobutyl amine quinoline. This intermediate undergoes hydrogenation to yield 3-amino-4-isobutyl amine quinoline, which is then cyclized, oxidized, and ammoniated to form the crude product of Imiquimod. Finally, the crude product is converted to its hydrochloride salt and purified .
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for higher yield and purity. The process is designed to be efficient with fewer reaction steps, mild reaction conditions, and minimal waste production. The final product is highly pure, with a purity level exceeding 99.7% .
化学反応の分析
反応の種類: イミキモド塩酸塩は、酸化、還元、置換など、さまざまな化学反応を受けます。 ほとんどの条件下で安定していますが、過酸化水素などの強力な酸化剤の存在下で分解します .
一般的な試薬と条件:
酸化: 過酸化水素は一般的に酸化剤として使用されます。
還元: 水素化は、炭素上のパラジウムなどの触媒を使用して行われます。
主要生成物: これらの反応から生成される主要な生成物には、3-ニトロ-4-ヒドロキシキノリンや3-アミノ-4-イソブチルアミンキノリンなどの中間体が含まれ、最終製品であるイミキモド塩酸塩が生成されます .
科学研究への応用
イミキモド塩酸塩は、幅広い科学研究に用いられています。
類似化合物との比較
イミキモド塩酸塩は、イミダゾキノリンと呼ばれる化合物のクラスに属します。類似の化合物には以下のようなものがあります。
レジキモド: TLR7およびTLR8のもう1つのアゴニストであり、同様の免疫調節特性を示します.
ガルジキモド: TLR7に対する効力と選択性が向上した合成アナログ.
独自性: イミキモド塩酸塩は、TLR7を特異的に活性化するという点でユニークであり、ウイルスや癌細胞を直接標的とせずに強力な免疫応答を引き起こします。 この間接的な作用機序により、さまざまな皮膚疾患に対する汎用性の高い効果的な治療法となっています .
特性
IUPAC Name |
1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4.ClH/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15;/h3-6,8-9H,7H2,1-2H3,(H2,15,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKLRAHQVIHCCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2827158.png)
![1,3-diethyl-2-(1,2,2,2-tetrafluoroethyl)-1H-benzo[d]imidazol-3-ium perchlorate](/img/structure/B2827160.png)
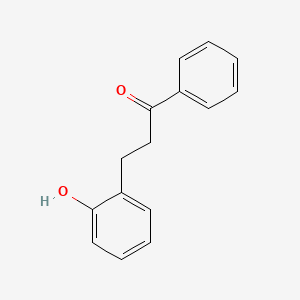
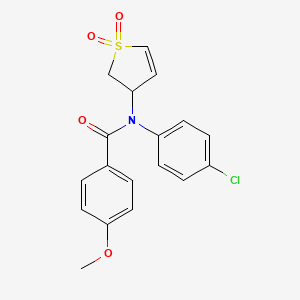
![1-[(Prop-2-enoylamino)methyl]cyclopentane-1-carboxamide](/img/structure/B2827168.png)

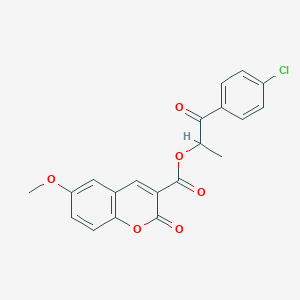

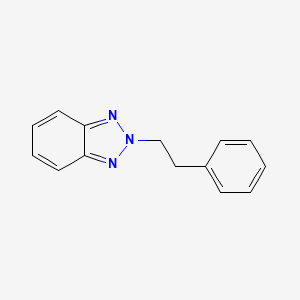
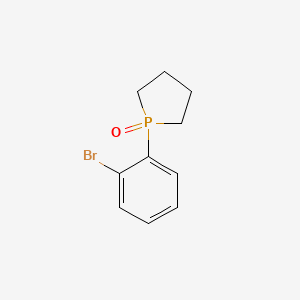

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2827179.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2827180.png)
